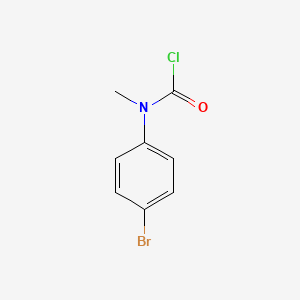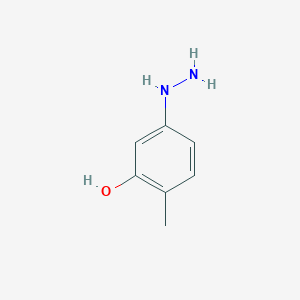![molecular formula C11H21NO3 B13585831 tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)
tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a hydroxycyclopentyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate typically involves the protection of the amine group using a tert-butyloxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate that eliminates a carbonate ion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can undergo substitution reactions with halides or tosylates to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate is used as a protecting group for amines. The Boc group can be easily removed under acidic conditions, making it a valuable tool in peptide synthesis .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. The hydroxycyclopentyl moiety can mimic certain biological substrates, allowing researchers to investigate enzyme-substrate interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases and proteases. The released amine can then interact with molecular targets, such as receptors or enzymes, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate moiety.
tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate: A similar compound with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
tert-Butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate is unique due to its hydroxycyclopentyl moiety, which provides distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,2R)-2-hydroxycyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 |
InChI Key |
SWYKJBCLLWWIHE-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCC[C@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


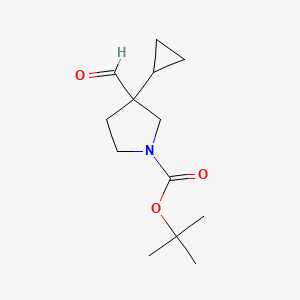
![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide](/img/structure/B13585757.png)
![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)
![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)
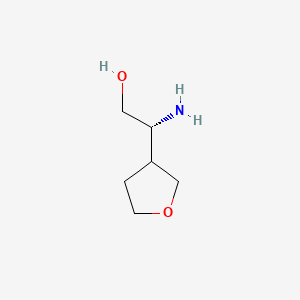
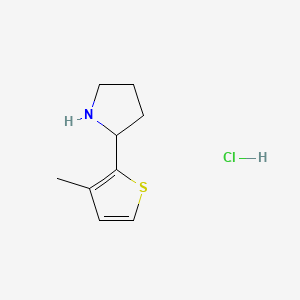
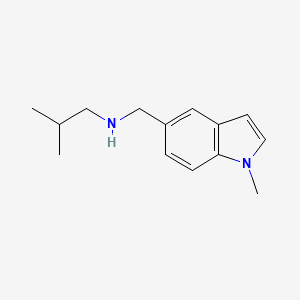
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
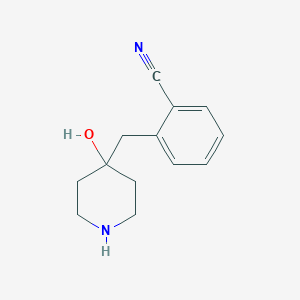
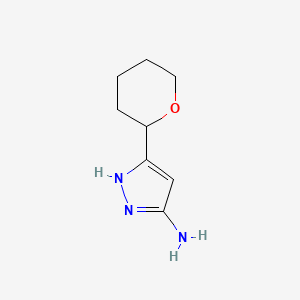
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)
